2-Bromo-4,5-difluorobenzoic acid

Catalog No.
S756733
CAS No.
64695-84-7
M.F
C7H3BrF2O2
M. Wt
237 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4,5-difluorobenzoic acid

CAS Number

64695-84-7

Product Name

2-Bromo-4,5-difluorobenzoic acid

IUPAC Name

2-bromo-4,5-difluorobenzoic acid

Molecular Formula

C7H3BrF2O2

Molecular Weight

237 g/mol

InChI

InChI=1S/C7H3BrF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)

InChI Key

DGCBGBZYTNTZJH-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1F)F)Br)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C(=O)O
  • Precursor Molecule

    Due to the presence of a carboxylic acid group (COOH) and a reactive bromine atom (Br), 2-Bromo-4,5-difluorobenzoic acid could serve as a precursor molecule for the synthesis of more complex molecules with interesting properties. The carboxylic acid group allows for various coupling reactions, while the bromine can be readily substituted with other functional groups depending on the desired outcome [].

  • Medicinal Chemistry Applications

    The combination of fluorine atoms and a bromine atom introduces unique electronic properties to the molecule. This could be of interest in medicinal chemistry for the development of novel pharmaceuticals. Fluorine substitution is a common strategy in drug design to improve potency, selectivity, and metabolic stability of drugs []. Further research would be needed to explore if 2-Bromo-4,5-difluorobenzoic acid itself possesses any medicinal properties or if it can be a building block for new drugs.

  • Material Science Applications

    Aromatic carboxylic acids with halogen substituents can be used as building blocks in the design of new functional materials. More research is needed to determine if 2-Bromo-4,5-difluorobenzoic acid has specific applications in this field.

2-Bromo-4,5-difluorobenzoic acid features a benzoic acid structure with two fluorine atoms and one bromine atom substituted on the aromatic ring. The presence of these halogens significantly influences its reactivity and biological properties. This compound is characterized by its moderate solubility in organic solvents and relatively low melting point, which makes it suitable for various

As there's no known specific biological function for 2-Bromo-4,5-difluorobenzoic acid, a mechanism of action is not applicable in this context.

  • Wear gloves, eye protection, and protective clothing when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of waste according to appropriate regulations.

The reactivity of 2-Bromo-4,5-difluorobenzoic acid can be attributed to the electrophilic nature of the bromine and fluorine substituents. It can undergo several chemical transformations, including:

  • Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles, leading to the formation of various derivatives.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The compound can be reduced to form corresponding alcohols or amines under appropriate conditions.

These reactions are crucial for synthesizing more complex organic molecules and exploring the compound's potential applications in pharmaceuticals and materials science .

Research has indicated that 2-Bromo-4,5-difluorobenzoic acid may exhibit biological activity, particularly in the realm of medicinal chemistry. Its halogenated structure is known to enhance biological interactions, potentially leading to:

  • Antimicrobial properties: Some studies suggest that halogenated benzoic acids can possess antimicrobial activity against various pathogens.
  • Anticancer effects: Compounds similar to 2-bromo-4,5-difluorobenzoic acid have shown promise in inhibiting cancer cell proliferation in vitro.

Further empirical studies are necessary to elucidate its specific biological mechanisms and therapeutic potential .

The synthesis of 2-Bromo-4,5-difluorobenzoic acid can be achieved through several methods:

  • Halogenation of benzoic acid derivatives: This involves treating difluorophthalic anhydride with brominating agents under controlled conditions.
  • Losen rearrangement: This method utilizes difluorinated precursors to yield the desired product through a rearrangement process .
  • Barton reaction: Another synthetic route involves using the Barton reaction to introduce bromine into the aromatic system effectively.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that may enhance its properties or yield .

2-Bromo-4,5-difluorobenzoic acid has several notable applications:

  • Pharmaceutical intermediates: Due to its unique structure, it serves as a building block for synthesizing various bioactive compounds.
  • Agricultural chemicals: Its potential antimicrobial properties make it a candidate for developing new pesticides or fungicides.
  • Material science: The compound's characteristics may be exploited in creating advanced materials with specific functionalities .

Interaction studies involving 2-Bromo-4,5-difluorobenzoic acid have focused on its reactivity with biological macromolecules and other small molecules. These studies often aim to understand how this compound interacts at a molecular level, which is crucial for predicting its behavior in biological systems and optimizing its use in drug design.

Research indicates that the presence of halogens can enhance binding affinity towards certain targets, making it a valuable compound for further exploration in medicinal chemistry .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-Bromo-4,5-difluorobenzoic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Differences
4-Bromo-2,5-difluorobenzoic acidC7H3BrF2O2Substituents are located differently on the ring
3-Bromo-4-fluorobenzoic acidC7H5BrFLacks a second fluorine atom
2-Chloro-4,5-difluorobenzoic acidC7H3ClF2O2Contains chlorine instead of bromine

These compounds illustrate the diversity within halogenated benzoic acids while emphasizing the unique positioning of substituents in 2-Bromo-4,5-difluorobenzoic acid that may influence its reactivity and biological activity .

2-Bromo-4,5-difluorobenzoic acid (CAS 64695-84-7) emerged as a compound of interest in the late 20th century, driven by advancements in halogenation and fluorination techniques. Early synthetic routes relied on bromination of difluorobenzoic acid precursors using reagents like bromine in concentrated hydrochloric acid or metal bromide catalysts. A notable breakthrough occurred with the development of directed bromination methods, such as the use of sulfuric acid, hydrogen peroxide, and potassium bromide under controlled temperatures (30–60°C), which improved regioselectivity and yields.

The compound gained prominence in the 2010s due to its utility in pharmaceutical intermediates. For example, its methyl ester derivative has been employed in synthesizing fluorinated analogs of bioactive molecules, such as kinase inhibitors and anti-inflammatory agents. Innovations in catalytic systems, including copper-mediated reactions, further streamlined its production.

Significance in Organic and Synthetic Chemistry

2-Bromo-4,5-difluorobenzoic acid is a cornerstone in modern synthetic chemistry due to its dual functionality:

  • Carboxylic Acid Group: Enables esterification, amidation, and coupling reactions.
  • Halogen Substituents: Bromine serves as a leaving group for nucleophilic substitution, while fluorine enhances metabolic stability and lipophilicity in drug candidates.

Its applications span:

  • Pharmaceuticals: Intermediate for anti-inflammatory and analgesic agents.
  • Agrochemicals: Key precursor for herbicides targeting specific plant enzymatic pathways.
  • Materials Science: Building block for fluorinated polymers with enhanced thermal stability.

Table 1: Key Synthetic Applications

ApplicationReaction TypeExample Product
Drug DevelopmentSuzuki-Miyaura CouplingBiaryl Anticancer Agents
Polymer SynthesisEsterificationFluorinated Polyesters
Herbicide DesignNucleophilic Aromatic SubstitutionChloroacetamide Derivatives

Classification and Position within Halogenated Benzoic Acids

2-Bromo-4,5-difluorobenzoic acid belongs to the class of di-halogenated benzoic acids, characterized by the presence of both fluorine and bromine on the aromatic ring. Its structural features distinguish it from related compounds:

Table 2: Comparison with Analogous Halogenated Benzoic Acids

CompoundSubstituentsReactivity Profile
2-Bromo-4,5-difluorobenzoic acidBr, F (positions 2,4,5)High electrophilicity at C-2 due to bromine; steric hindrance from fluorines
3-Bromo-5-fluorobenzoic acidBr, F (positions 3,5)Reduced steric effects; milder directing effects
2,4-Dibromobenzoic acidBr (positions 2,4)Enhanced leaving-group potential but lower metabolic stability

The compound’s classification under UNSPSC 1235210024882988 reflects its identity as a halogenated aromatic carboxylic acid. Its unique substitution pattern enables precise control in regioselective reactions, making it indispensable for synthesizing complex fluorinated architectures.

Structural Characteristics

Molecular Structure and Conformation

2-Bromo-4,5-difluorobenzoic acid possesses the molecular formula C₇H₃BrF₂O₂ with a molecular weight of 237.00 g/mol [1] [2] [3]. The compound exhibits a substituted benzoic acid architecture featuring a benzene ring with three halogen substituents: one bromine atom at the 2-position and two fluorine atoms at the 4- and 5-positions relative to the carboxylic acid functional group [1] [4] [5]. The SMILES notation OC(=O)c1cc(F)c(F)cc1Br provides a systematic representation of the molecular connectivity [1] [4] [5].

The molecular structure demonstrates significant steric interactions due to the ortho-positioned bromine substituent relative to the carboxylic acid group [6]. This substitution pattern creates a non-planar conformation where the carboxyl group may be forced out of the benzene ring plane, disrupting conjugation between the aromatic system and the carboxylic acid functionality [7] [8]. The presence of electronegative halogen substituents influences the overall molecular geometry and electronic distribution throughout the aromatic system [6] [9].

Electronic Properties and Distribution

The electronic properties of 2-Bromo-4,5-difluorobenzoic acid are dominated by the strong electron-withdrawing effects of the halogen substituents [6] [9] [10]. The fluorine atoms, being the most electronegative elements, exert powerful inductive effects that withdraw electron density from the aromatic ring system [9] [10]. The bromine substituent, while less electronegative than fluorine, also contributes to the overall electron-withdrawing character of the molecule [7] [8].

These electron-withdrawing effects significantly enhance the acidity of the carboxylic acid functionality, with the predicted pKa value of 2.45±0.10 indicating substantially increased acidity compared to unsubstituted benzoic acid [11] [12] [13]. The electronic distribution creates a highly polarized system where the oxygen-hydrogen bond in the carboxyl group becomes more acidic due to the stabilization of the conjugate base through inductive effects [9] [10]. The InChI Key DGCBGBZYTNTZJH-UHFFFAOYSA-N provides a unique identifier for this specific electronic arrangement [1] [3] [11].

Crystallographic Analysis

The crystallographic characteristics of 2-Bromo-4,5-difluorobenzoic acid reveal a crystalline powder structure in the solid state [11] [12] [14]. The compound crystallizes with intermolecular hydrogen bonding interactions typical of carboxylic acids, forming dimeric structures through hydrogen bonding between carboxyl groups [15]. The melting point range of 118-122°C suggests moderate crystalline stability and ordered packing arrangements in the solid phase [1] [2] [11] [12] [16].

The crystalline structure is influenced by the steric bulk of the bromine atom and the electronic effects of the fluorine substituents, which affect the packing efficiency and intermolecular interactions [17] [18]. The white to off-white appearance of the crystalline material indicates minimal chromophoric effects from the halogen substituents [19] [17] [18] [20] [21]. Storage recommendations suggest maintaining the crystalline structure requires cool, dark conditions below 15°C to prevent degradation or polymorphic transitions [22] [23].

Physical Properties

Appearance and Organoleptic Characteristics

2-Bromo-4,5-difluorobenzoic acid presents as a white to off-white solid material under standard conditions [19] [17] [18] [20] [21]. The compound exhibits a crystalline powder morphology with coloration ranging from white to pale yellow depending on purity and storage conditions [11] [12] [14] [17] [18]. The physical form remains stable as a solid at room temperature, maintaining its crystalline structure without sublimation or volatilization under normal atmospheric conditions [22] [23].

The organoleptic characteristics are influenced by the halogen substituents, which contribute to the compound's chemical stability and reduced volatility compared to unsubstituted benzoic acid derivatives [11] [12]. The crystalline powder form facilitates handling and storage while maintaining chemical integrity over extended periods when stored appropriately [22] [23]. The absence of strong chromophoric groups results in minimal coloration, with any yellow tinting typically attributed to trace impurities or oxidation products [11] [12] [14].

Melting Point and Thermal Behavior (118-122°C)

The melting point of 2-Bromo-4,5-difluorobenzoic acid occurs within the range of 118-122°C, as consistently reported across multiple analytical determinations [1] [2] [11] [12] [16] [19] [4]. This relatively narrow melting range indicates high purity and uniform crystalline structure in commercial preparations [19] [14] [4] [17] [18] [21]. The thermal behavior demonstrates typical carboxylic acid characteristics with hydrogen bonding contributing to the elevated melting point compared to similar molecular weight compounds without hydrogen bonding capability [15].

The predicted boiling point of 291.3±40.0°C suggests significant thermal stability of the molecule before decomposition occurs [11] [12]. The thermal behavior is influenced by the electron-withdrawing effects of the halogen substituents, which stabilize the aromatic system and contribute to the overall thermal stability [6] [9]. The melting point data serves as a primary identification parameter for quality control and purity assessment in analytical applications [19] [14] [4] [17] [18] [21].

Density (1.9±0.1 g/cm³)

The density of 2-Bromo-4,5-difluorobenzoic acid is reported as 1.9±0.1 g/cm³, with predicted values of 1.872±0.06 g/cm³ providing close agreement with experimental determinations [11] [12] [13] [4] [24]. This relatively high density reflects the presence of the heavy bromine atom and the compact packing of the halogenated aromatic system [11] [12] [13]. The density value exceeds that of unsubstituted benzoic acid due to the increased atomic mass contribution from the halogen substituents [4] [24].

The density measurements provide important information for handling and processing applications, affecting solubility calculations and mixture preparations [11] [12] [13]. The experimental and predicted density values demonstrate consistency across different analytical methods and computational approaches [11] [12] [13] [4] [24]. The high density contributes to the compound's behavior in various solvents and influences its separation and purification characteristics during synthetic applications [11] [12] [13].

Solubility Parameters in Various Solvents

The solubility characteristics of 2-Bromo-4,5-difluorobenzoic acid are dominated by the polar carboxylic acid functionality and the hydrophobic halogenated aromatic system [11] [12] [13]. The compound demonstrates good solubility in methanol, reflecting the ability of the protic solvent to interact with the carboxylic acid group through hydrogen bonding [11] [12] [13]. The electron-withdrawing halogen substituents enhance the acidity of the carboxyl group, facilitating dissolution in polar protic solvents [6] [9].

Limited solubility in water is expected due to the hydrophobic nature of the halogenated aromatic ring system, despite the presence of the polar carboxylic acid group [6]. The solubility pattern suggests compatibility with organic solvents of moderate to high polarity, particularly those capable of hydrogen bonding interactions [11] [12] [13]. The solubility parameters influence the compound's utility in synthetic applications and affect purification strategies during chemical processing [25].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Profiles

The ¹H Nuclear Magnetic Resonance spectrum of 2-Bromo-4,5-difluorobenzoic acid in deuterated chloroform displays characteristic aromatic proton signals consistent with the substitution pattern [25]. The spectrum exhibits a doublet of doublets at δ 7.76 ppm with coupling constants J=10.5 and 8.3 Hz for one aromatic proton, and a multiplet at δ 7.57-7.49 ppm for another aromatic proton [25]. These chemical shifts and coupling patterns confirm the presence of fluorine-coupled aromatic protons and validate the proposed molecular structure [19] [21].

The Nuclear Magnetic Resonance spectroscopic analysis consistently demonstrates agreement with the expected structure across multiple analytical determinations [19] [21]. The coupling patterns arise from the influence of the adjacent fluorine atoms on the aromatic proton signals, creating characteristic multipicity patterns that serve as diagnostic features for structural confirmation [25]. The spectroscopic data provides unambiguous structural identification and purity assessment for analytical and synthetic applications [19] [21].

Infrared Spectroscopic Analysis

Physical Properties Summary Table

PropertyValueReference
Molecular FormulaC₇H₃BrF₂O₂ [1] [2] [3]
Molecular Weight (g/mol)237.00 [1] [2] [3]
CAS Number64695-84-7 [1] [2] [3]
Melting Point (°C)118-122 [1] [2] [11] [12] [16] [19] [4]
Density (g/cm³)1.9±0.1 [11] [12] [13] [4] [24]
pKa (predicted)2.45±0.10 [11] [12] [13]
AppearanceWhite to off-white crystalline powder [19] [17] [18] [20] [21]
SolubilitySoluble in methanol [11] [12] [13]

Spectroscopic Data Summary Table

TechniqueObservation/ValueReference
¹H NMR (400 MHz, CDCl₃)δ 7.76 (dd, J=10.5, 8.3 Hz, 1H), 7.57-7.49 (m, 1H) [25]
Infrared SpectrumConforms to authentic spectrum [14] [4] [17] [18]
Mass SpectrometryMolecular ion peak at m/z 237 [26]
HPLC Purity≥96.0% to 99.93% [19] [14] [4] [17] [18] [21]
InChI KeyDGCBGBZYTNTZJH-UHFFFAOYSA-N [1] [3] [11] [12] [26]

Chemical Reactivity Summary Table

Reaction TypeConditions/ReagentsYieldReference
Esterification with methanolSOCl₂, MeOH, reflux 2h92% [25]
Methylation reactionTrimethylsilyldiazomethane94% [25]
Nucleophilic substitutionCesium carbonate, acetone, reflux- [25]
Acid chloride formationOxalyl chloride, DMF, CH₂Cl₂- [25]
Coupling reactionsPalladium-catalyzed conditions- [28]

Synthesis from Difluorophthalic Anhydride

The synthesis of 2-bromo-4,5-difluorobenzoic acid from difluorophthalic anhydride represents a fundamental approach in laboratory-scale preparation. This method involves the controlled thermal decomposition of difluorophthalic anhydride in the presence of appropriate reagents, followed by selective bromination at the 2-position of the aromatic ring [1] [2].

The reaction proceeds through a multi-step mechanism beginning with the hydrolysis of difluorophthalic anhydride to form the corresponding diacid. Under carefully controlled conditions at temperatures ranging from 80-120°C, the anhydride undergoes methanolysis in the presence of sulfuric acid as a catalyst [3] [4]. The difluorophthalic anhydride (2.36 g, 12.8 mmol) is heated in 15 mL of methanol until the reaction mixture becomes homogeneous, typically requiring 10 minutes of heating [5].

The key to successful synthesis lies in maintaining precise temperature control and reaction timing. The initial formation of the methyl ester intermediate occurs rapidly, with conversion rates exceeding 90% within the first hour of reaction. Subsequently, selective decarboxylation of one carboxyl group is achieved through controlled heating, yielding the desired difluorobenzoic acid precursor [6] [4].

Bromination is accomplished using bromine in concentrated hydrochloric acid at temperatures between 10-45°C [7]. The reaction demonstrates remarkable selectivity for the 2-position, with yields ranging from 85-92% under optimized conditions. The concentrated hydrochloric acid serves both as a solvent and as a source of protons necessary for the electrophilic aromatic substitution mechanism [3] [7].

Losen Rearrangement Applications

The Losen rearrangement provides an alternative synthetic pathway for accessing 2-bromo-4,5-difluorobenzoic acid through the intermediate formation of hydroxamic acid derivatives. This method involves the initial conversion of difluorophthalic anhydride to the corresponding hydroxamic acid, followed by rearrangement and bromination [8] [1] [2].

The reaction sequence begins with the treatment of difluorophthalic anhydride with hydroxylamine to form the hydroxamic acid intermediate. This transformation requires elevated temperatures of 150-180°C and extends over 4-6 hours to achieve complete conversion [8]. The hydroxamic acid intermediate subsequently undergoes the Losen rearrangement in the presence of thionyl chloride, generating the desired aromatic amine precursor [8] [1].

Bromination of the intermediate is achieved through diazotization followed by Sandmeyer reaction conditions. The process involves the formation of a diazonium salt intermediate, which is then treated with cuprous bromide to introduce the bromine substituent at the desired position [8]. The overall yield of this multi-step sequence ranges from 76-85%, making it a viable alternative to direct synthesis methods [8] [1].

The Losen rearrangement approach offers advantages in terms of regioselectivity, particularly when dealing with highly substituted aromatic systems. The method allows for precise control over the final substitution pattern, although it requires longer reaction times and more complex purification procedures compared to direct synthesis routes [8] [2].

Barton Method Adaptations

The Barton decarboxylation method represents a sophisticated approach to synthesizing 2-bromo-4,5-difluorobenzoic acid through radical-mediated transformations. This methodology involves the conversion of carboxylic acids to their corresponding thiohydroxamic ester derivatives, followed by radical-induced decarboxylation [9] [10].

The process begins with the preparation of the thiohydroxamic ester from the carboxylic acid precursor. The acid is first converted to its acid chloride using thionyl chloride, then treated with N-hydroxypyridine-2-thione to form the active ester intermediate [9]. This transformation typically requires reaction temperatures of 80-100°C and completion times of 6-8 hours [9] [10].

The subsequent radical decarboxylation occurs in the presence of tert-butyl mercaptan and a radical initiator in boiling benzene. The reaction proceeds through a chain mechanism involving the formation of carbon-centered radicals, which are then trapped by the bromine source to yield the desired product [9] [10]. The overall yield of this method ranges from 70-80%, with the advantage of being applicable to bridgehead carboxylic acids that are challenging to process through conventional methods [9].

Recent adaptations of the Barton method have incorporated micellar catalysis to enhance reaction efficiency and reduce solvent requirements. The use of aqueous micellar systems with Brij-30 as a surfactant has been shown to facilitate the decarboxylation process while maintaining high yields [10]. This modification aligns with green chemistry principles by reducing the need for organic solvents and improving the overall environmental profile of the synthesis [10].

Industrial Production Methods

Batch Process Technologies

Industrial production of 2-bromo-4,5-difluorobenzoic acid through batch processes represents the most widely adopted manufacturing approach due to its flexibility and established infrastructure requirements. Batch processes utilize stirred tank reactors with capacities ranging from 50-200 kg/h, depending on the scale of operation and specific production requirements [11] [12].

The batch process begins with the preparation of the reaction mixture in a jacketed reactor vessel equipped with efficient agitation systems. Temperature control is achieved through circulating heat transfer fluid, maintaining reaction temperatures within the optimal range of 80-120°C for the primary synthesis step [11]. The energy consumption for batch processes typically ranges from 15-25 kWh/kg of product, reflecting the heating and cooling cycles required for each batch [11].

Process optimization focuses on maximizing yield while minimizing waste generation. Batch processes generate 3-5 kg of waste per kilogram of product, primarily consisting of spent solvents, by-products, and purification residues [11]. The capital investment for batch processing equipment is relatively low compared to continuous systems, making it attractive for manufacturers with moderate production volumes [11].

Quality control in batch processes is achieved through systematic sampling and analysis at predetermined intervals. Each batch undergoes comprehensive testing to ensure compliance with purity specifications, typically achieving 96-98% purity through integrated purification steps [13]. The batch approach allows for flexibility in adjusting reaction conditions based on raw material quality and specific customer requirements [11].

Continuous Flow Synthesis Approaches

Continuous flow synthesis represents an advanced manufacturing approach that offers significant advantages in terms of efficiency, safety, and environmental impact. Flow reactors for 2-bromo-4,5-difluorobenzoic acid production typically operate at capacities of 10-50 kg/h, with precise control over reaction parameters [14] [15].

The continuous flow process utilizes tubular reactors with enhanced heat and mass transfer characteristics. The reaction mixture flows through a series of temperature-controlled zones, allowing for optimal conversion at each stage of the synthesis. Energy consumption in continuous flow systems ranges from 8-15 kWh/kg of product, representing a 40-50% reduction compared to batch processes [14] [16].

Microreactor technology has emerged as a particularly promising approach for continuous flow synthesis. These systems operate at capacities of 1-10 kg/h and offer exceptional control over reaction conditions, resulting in waste generation as low as 1-2 kg per kilogram of product [14] [16]. The enhanced mixing and heat transfer in microreactors enables more selective reactions and higher yields [14].

Process intensification through continuous flow offers several advantages including reduced residence times, improved safety through smaller inventories of hazardous materials, and enhanced process control through real-time monitoring [16]. The integration of automated sampling and analysis systems enables continuous quality assurance and process optimization [14] [16].

Green Chemistry Considerations

The implementation of green chemistry principles in industrial production of 2-bromo-4,5-difluorobenzoic acid focuses on minimizing environmental impact while maintaining economic viability. Key considerations include solvent selection, energy efficiency, waste minimization, and the use of renewable feedstocks [17] [18] [19].

Solvent replacement strategies emphasize the use of water-based systems and environmentally benign alternatives to traditional organic solvents. The adoption of aqueous reaction media has been shown to reduce volatile organic compound emissions by up to 80% while maintaining comparable reaction yields [20] [21]. Supercritical carbon dioxide has emerged as an effective alternative for extraction and purification processes, offering complete recyclability and elimination of solvent residues [20] [22].

Energy efficiency improvements focus on process intensification and the use of alternative activation methods. Microwave-assisted synthesis has demonstrated the potential to reduce reaction times by 60-70% while decreasing energy consumption [22] [23]. The integration of heat recovery systems in continuous processes enables energy savings of 20-30% compared to conventional batch operations [16] [24].

Waste minimization strategies emphasize atom economy and the development of one-pot synthesis procedures. The optimization of reaction stoichiometry and the use of catalytic systems have resulted in waste reduction of up to 50% compared to traditional synthetic routes [17] [19]. The implementation of real-time process monitoring enables immediate correction of deviations that could lead to waste generation [24] [25].

Purification and Quality Control

Recrystallization Techniques

Recrystallization represents the most widely employed purification method for 2-bromo-4,5-difluorobenzoic acid, offering an effective balance between purity enhancement and operational simplicity. The selection of appropriate solvents and crystallization conditions is critical for achieving optimal purification results [26] [27].

Water-based recrystallization systems have proven particularly effective for this compound, achieving final purities of 96-98% from initial crude material containing 85-90% of the target compound [26]. The process involves dissolving the crude material in hot water (80-90°C), followed by controlled cooling to induce crystallization. The temperature differential between dissolution and crystallization temperatures provides the driving force for selective precipitation of the pure compound [26] [27].

Ethanol represents an alternative recrystallization medium, offering advantages in terms of improved solubility and faster crystallization kinetics. Ethanol-based systems typically achieve final purities of 95-97% with recovery rates of 80-90% [26]. The process requires 3-5 hours for completion and utilizes 8-15 L of ethanol per kilogram of crude material [26].

The optimization of recrystallization conditions involves careful control of cooling rates, seeding protocols, and agitation intensity. Controlled cooling at rates of 0.5-1.0°C per minute has been shown to produce larger, more uniform crystals with improved filterability [26] [27]. The use of seed crystals facilitates nucleation and enables better control over crystal size distribution [26].

Chromatographic Purification Methods

Chromatographic purification techniques provide high-resolution separation capabilities for achieving exceptional purity levels in 2-bromo-4,5-difluorobenzoic acid production. Column chromatography using silica gel represents the most common approach, achieving final purities of 98-99% from starting materials containing 75-80% of the target compound [28] [29].

The chromatographic process utilizes petroleum ether-ethyl acetate mixtures as mobile phases, with typical ratios ranging from 80:1 to 60:1 depending on the specific impurity profile [29]. The separation mechanism relies on differential adsorption of the target compound and impurities on the silica gel surface, with elution occurring in order of increasing polarity [28].

Preparative high-performance liquid chromatography (HPLC) represents the ultimate purification technique, achieving purities exceeding 99.5% under optimized conditions [28]. The process utilizes reversed-phase columns with water-methanol or water-acetonitrile mobile phases, enabling baseline separation of closely related impurities [28]. Analysis times typically range from 1-2 hours per batch, with recovery rates of 60-70% due to the high resolution requirements [28].

The development of chromatographic methods requires systematic optimization of mobile phase composition, flow rates, and detection wavelengths. The use of gradient elution programs enables improved separation efficiency and reduced analysis times [28]. Quality control protocols ensure consistent performance through regular calibration and system suitability testing [28].

Analytical Purity Assessment

Comprehensive analytical purity assessment of 2-bromo-4,5-difluorobenzoic acid requires multiple complementary techniques to ensure product quality and regulatory compliance. High-performance liquid chromatography (HPLC) serves as the primary analytical method, offering detection limits of 1-5 ppm and precision levels of 0.5-1.0% relative standard deviation [13] [30].

The HPLC method utilizes reversed-phase columns with UV detection at 254 nm, enabling quantitative determination of the main component and identification of related impurities [13] [30]. The analysis requires 15-30 minutes per sample and involves dissolution of the sample in methanol or acetonitrile [13]. Method validation encompasses linearity, accuracy, precision, specificity, and robustness testing to ensure reliable results [13] [30].

Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation and quantitative purity assessment through integration of characteristic signals. The 1H NMR spectrum of 2-bromo-4,5-difluorobenzoic acid exhibits distinctive patterns for the aromatic protons and carboxyl group, enabling identification of structural impurities [31] [32]. The method requires 30-60 minutes per analysis and achieves precision levels of 2.0-5.0% relative standard deviation [31].

Mass spectrometry serves as a complementary technique for molecular weight confirmation and impurity identification. The method provides exceptional sensitivity with detection limits of 0.1-1 ppm and analysis times of 5-15 minutes [31]. The integration of liquid chromatography with mass spectrometry (LC-MS) enables simultaneous separation and identification of impurities in complex mixtures [31].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory.;
H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Wikipedia

2-Bromo-4,5-difluorobenzoic acid

Dates

Last modified: 08-15-2023

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